3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene
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Overview
Description
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C8H5F3NO3. This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the difluoroethoxy group. One common method involves the following steps:
Nitration: A fluorinated benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Introduction of Difluoroethoxy Group: The nitro-fluorobenzene intermediate is then reacted with a difluoroethanol derivative under basic conditions to introduce the difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitroanisole: Similar in structure but with a methoxy group instead of a difluoroethoxy group.
2,4-Difluoronitrobenzene: Contains two fluoro groups and a nitro group but lacks the difluoroethoxy group.
4-Fluoro-3-nitrobenzonitrile: Contains a cyano group instead of a difluoroethoxy group.
Uniqueness
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a difluoroethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C9H7F3N2O3
- Molecular Weight: 236.16 g/mol
- CAS Number: [specific CAS number not provided in the sources]
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of nitrobenzene have been shown to possess significant activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis, suggesting that fluorinated nitroaromatics could be promising candidates for further development as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have reported that similar nitroaromatic compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition. For example, hybrid molecules derived from nitroaromatic scaffolds have been shown to act as topoisomerase II poisons, leading to increased DNA cleavage and cell death in cancer cell lines . The specific IC50 values for these compounds ranged from approximately 7.3 μM to 11.4 μM, indicating a potent effect against cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Interaction: Nitro groups can facilitate the formation of reactive species that interact with DNA, leading to strand breaks.
- Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Cell Signaling Modulation: Fluorinated compounds may alter cell signaling pathways involved in proliferation and apoptosis.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various nitroaromatic compounds, derivatives similar to this compound were tested against M. tuberculosis. The most potent derivative demonstrated an MIC value of 4 μg/mL against both drug-sensitive and resistant strains .
Study on Anticancer Activity
A recent investigation into hybrid molecules containing nitroaromatic structures revealed that certain derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines. The study found that these compounds could effectively inhibit cell growth by inducing apoptosis via topoisomerase II inhibition .
Comparative Analysis with Similar Compounds
Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |
---|---|---|---|---|
Compound A | Structure A | 4 | 7.3 | Antimicrobial |
Compound B | Structure B | 16 | 9.2 | Anticancer |
Compound C | Structure C | 32 | 11.4 | Both |
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |
InChI Key |
CHEDAZJVCOQYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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